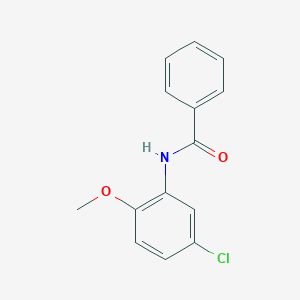

N-(5-Chloro-2-methoxyphenyl)benzamide

Description

N-(5-Chloro-2-methoxyphenyl)benzamide is a benzamide derivative characterized by a chloro substituent at the 5-position and a methoxy group at the 2-position of the phenylamine moiety. This compound serves as a structural scaffold in medicinal chemistry, particularly in the development of cystic fibrosis transmembrane conductance regulator (CFTR) correctors and antimicrobial agents . Its molecular formula is C₁₄H₁₁ClNO₂, with a molecular weight of 275.7 g/mol. The chloro and methoxy groups confer distinct electronic and steric properties, influencing solubility, lipophilicity (logP ~3.5), and target interactions.

Properties

Molecular Formula |

C14H12ClNO2 |

|---|---|

Molecular Weight |

261.70 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)benzamide |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) |

InChI Key |

QBLZTUCZTOTIHG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-methoxyphenyl)benzamide typically involves the condensation of 5-chloro-2-methoxyaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloro-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of quinones and other oxidized products.

Reduction: Formation of corresponding amines.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups enhances its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs, their physicochemical properties, and functional group variations:

Key Observations:

- Chlorine Substitution: Increasing chloro substituents (e.g., 2,4-dichloro analog in ) elevates logP (4.647 vs.

- Methoxy Group : The methoxy group improves solubility via hydrogen bonding while directing substituents in molecular interactions.

- Heterocyclic Modifications : Thiazole or triazole rings (e.g., ) introduce π-π stacking and hydrogen-bonding capabilities, critical for target binding in CFTR correctors or antimicrobial agents.

CFTR Corrector Activity

- corr-4a (N-(2-((5-chloro-2-methoxyphenyl)amino)-4′-methyl-[4,5′-bithiazol]-2′-yl)benzamide): The addition of a bithiazole moiety to the benzamide scaffold enhances binding to ΔF508-CFTR, restoring chloride channel function. The thiazole rings likely engage in hydrophobic interactions with protein domains .

- Dual-Acting Compounds: Cyanoquinoline derivatives (e.g., CoPo-22) demonstrate that benzamide analogs with extended substituents can exhibit both corrector and potentiator activities, reducing the need for combination therapies .

Anticancer Potential

- Phenethyl Substituents: The phenethyl group in 5-chloro-2-methoxy-N-phenethylbenzamide may improve blood-brain barrier penetration, suggesting utility in CNS-targeted therapies.

Biological Activity

N-(5-Chloro-2-methoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₃ClN₂O₂

- Molecular Weight : 276.72 g/mol

- Structure : The compound features a chloro-substituted methoxyphenyl moiety, which is critical for its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Research suggests that this compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Activity : Initial investigations have shown promise in anticancer applications, with mechanisms likely involving the modulation of specific enzymes or receptors associated with cancer cell proliferation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Poly (ADP-ribose) Polymerase (PARP) : The compound's structural similarity to NAD+ allows it to bind to PARP, inhibiting its activity. This inhibition can affect several biochemical pathways critical for cell survival and proliferation.

Data Table: Biological Activity Summary

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Modulation of cancer cell proliferation | , |

| Enzyme Inhibition | Interaction with PARP | , |

Case Studies and Research Findings

- Antimicrobial Studies : A study highlighted that derivatives of benzamide, including this compound, demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging between 3.12 and 12.5 μg/mL .

- Anticancer Mechanisms : Research has indicated that compounds structurally related to this compound can inhibit enzymes involved in metabolic pathways crucial for cancer cell survival. For example, the inhibition of dipeptidyl peptidase-IV (DPP-IV) has been linked to improved glucose metabolism, which is often disrupted in cancerous tissues.

- PARP Inhibition Studies : The compound's ability to inhibit PARP has been explored in various models, showing potential in enhancing the efficacy of existing cancer therapies by preventing DNA repair in cancer cells, thereby promoting apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.